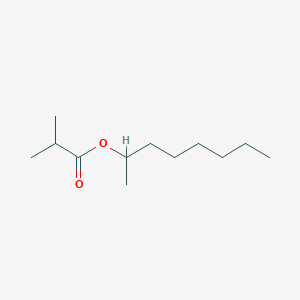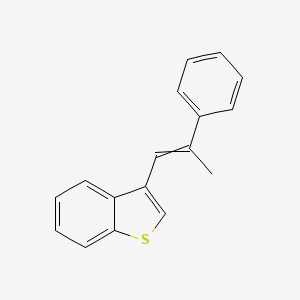
3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene can be achieved through several synthetic routes. One common method involves the reaction of benzothiophene with a suitable phenylpropene derivative under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed coupling reaction, where benzothiophene is reacted with 2-phenylprop-1-en-1-yl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes .
Aplicaciones Científicas De Investigación
3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylprop-1-en-1-ylbenzene: A structurally similar compound with a phenylpropene group attached to a benzene ring.
1-Benzothiophene: The parent compound without the phenylpropene group.
3-Phenylprop-1-en-1-ylthiophene: A similar compound with a thiophene ring instead of a benzothiophene ring.
Uniqueness
3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene is unique due to the presence of both the benzothiophene and phenylpropene moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
83821-42-5 |
|---|---|
Fórmula molecular |
C17H14S |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
3-(2-phenylprop-1-enyl)-1-benzothiophene |
InChI |
InChI=1S/C17H14S/c1-13(14-7-3-2-4-8-14)11-15-12-18-17-10-6-5-9-16(15)17/h2-12H,1H3 |
Clave InChI |
XBVITBRXZKYDCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CSC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)


![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
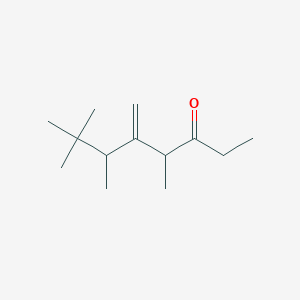

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
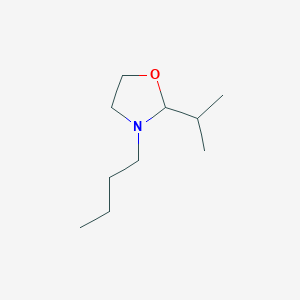
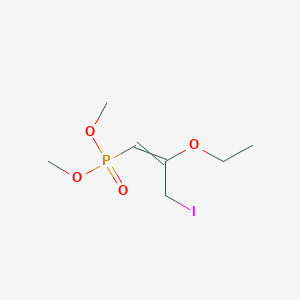
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
